molecular formula C6H6Cl2N2O B13449332 2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride CAS No. 2901101-86-6

2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride

Cat. No.: B13449332
CAS No.: 2901101-86-6
M. Wt: 193.03 g/mol
InChI Key: DILTYCFNAKPVHT-UHFFFAOYSA-N
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Description

2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride is a halogenated pyridine derivative with the molecular formula C₆H₆ClN₂O·HCl (molecular weight ~209.06 g/mol). It features a pyridine ring substituted with an amino group at position 2, a chlorine atom at position 6, and an aldehyde group at position 3, with the hydrochloride salt enhancing its solubility in polar solvents. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry due to the reactivity of its aldehyde group, which participates in condensation reactions (e.g., Schiff base formation) and heterocyclic syntheses .

Properties

CAS No.

2901101-86-6

Molecular Formula

C6H6Cl2N2O

Molecular Weight

193.03 g/mol

IUPAC Name

2-amino-6-chloropyridine-3-carbaldehyde;hydrochloride

InChI

InChI=1S/C6H5ClN2O.ClH/c7-5-2-1-4(3-10)6(8)9-5;/h1-3H,(H2,8,9);1H

InChI Key

DILTYCFNAKPVHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C=O)N)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride typically involves multi-step reactions starting from pyridine derivatives. One common method includes the chlorination of pyridine to form 2-chloropyridine, followed by further functionalization to introduce the amino and carbaldehyde groups . The reaction conditions often involve the use of reagents such as phosphoryl chloride for chlorination and subsequent reactions under controlled temperatures and solvents like THF (tetrahydrofuran) or DMF (dimethylformamide) .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The amino and carbaldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares 2-amino-6-chloropyridine-3-carbaldehyde hydrochloride with structurally related pyridine derivatives, emphasizing substituent positions, functional groups, and applications:

Compound Name Molecular Formula Cl Position Functional Groups Molecular Weight (g/mol) Applications References
This compound C₆H₆ClN₂O·HCl 6 Amino, Aldehyde, HCl salt 209.06 Pharmaceutical intermediates, Organic synthesis
2-Amino-5-chloropyridine-3-carbaldehyde C₆H₅ClN₂O 5 Amino, Aldehyde 170.57 Material science, Ligand synthesis
6-Chloropyridine-2-carbaldehyde C₆H₄ClNO 6 Aldehyde 141.55 Chemical intermediate for agrochemicals
2-Chloro-5-cyanopyridine C₆H₃ClN₂ 2 Chloro, Cyano 138.56 Agrochemical synthesis (e.g., insecticides)
6-Chloropicolinic acid C₆H₄ClNO₂ 6 Carboxylic acid 157.55 Herbicide precursor, Chelating agent

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : The target compound’s aldehyde group is critical in synthesizing antiviral and anticancer agents via Schiff base formation. Its 6-chloro substituent may enhance binding affinity in target proteins compared to 5-chloro isomers .
  • Agrochemicals: While 2-chloro-5-cyanopyridine is preferred for pesticide synthesis due to its reactive cyano group, the target compound’s aldehyde functionality is under investigation for herbicidal derivatives .
  • Material Science: 2-Amino-5-chloropyridine-3-carbaldehyde (5-Cl isomer) is used in metal-organic frameworks (MOFs), but the 6-Cl variant’s steric effects may limit coordination flexibility .

Biological Activity

2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific literature.

  • Molecular Formula: C₆H₆ClN₃O
  • Molecular Weight: 173.58 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Below are key findings from recent studies:

Antimicrobial Activity

Research indicates that derivatives of chloropyridine compounds can demonstrate significant antimicrobial properties. For instance, related compounds have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of bacterial enzymes or disruption of cellular processes.

Anticancer Properties

This compound has been evaluated for its anticancer potential. Studies have highlighted its ability to induce cytotoxicity in various cancer cell lines, including breast and lung cancer cells. The compound's structure allows it to interact with molecular targets involved in cancer cell proliferation and survival .

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes, which may be pivotal in metabolic pathways. For example, it can modulate the activity of enzymes involved in the synthesis of nucleotides or amino acids, thereby impacting cellular metabolism .

Comparative Analysis with Similar Compounds

The biological activity of 2-amino-6-chloropyridine-3-carbaldehyde can be compared with structurally similar compounds:

Compound NameSimilarityUnique Features
3-Amino-4,6-dichloropicolinic acid0.86Contains two chlorine atoms
6-Chloro-3-nitropicolinic acid0.85Contains a nitro group instead of an amino group
3-Amino-5-chloropicolinic acid0.78Has chlorine at the fifth position

This table illustrates how variations in structure can influence the biological profile and therapeutic potential of these compounds.

Case Study: Anticancer Activity

In a study assessing the anticancer effects of various pyridine derivatives, 2-amino-6-chloropyridine-3-carbaldehyde was shown to exhibit significant cytotoxic effects against glioblastoma cell lines. The compound's efficacy was attributed to its ability to induce apoptosis in cancer cells through specific signaling pathways .

The mechanism by which 2-amino-6-chloropyridine-3-carbaldehyde exerts its biological effects primarily involves:

  • Enzyme Inhibition: Binding to active sites on enzymes, leading to decreased activity.
  • Cellular Interaction: Modulating cellular pathways that control growth and apoptosis.
  • Antimicrobial Action: Disrupting bacterial cell wall synthesis or function.

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